2-氨基-2-(4-(三氟甲基)苯基)乙腈

描述

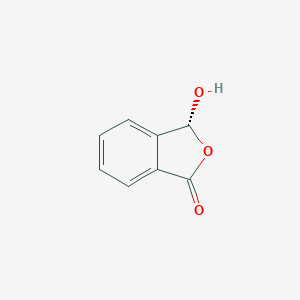

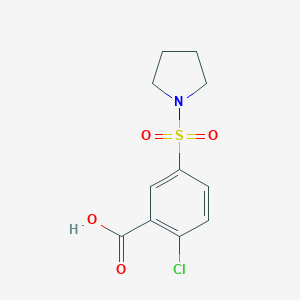

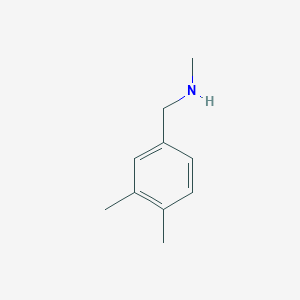

“2-Amino-2-(4-(trifluoromethyl)phenyl)acetonitrile” is a chemical compound with the molecular formula C9H7F3N2 . It is a solid substance and is part of the class of (trifluoromethyl)benzenes .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2-Amino-4-(trifluoromethyl)pyridine, which can be prepared from 2,4-CTF, is employed as a key intermediate for the preparation of bimiralisib .Molecular Structure Analysis

The molecular structure of “2-Amino-2-(4-(trifluoromethyl)phenyl)acetonitrile” can be represented by the SMILES stringFC(F)(F)C1=CC=C(CC#N)C(F)=C1 . The InChI code for this compound is 1S/C9H7F3N2/c10-9(11,12)7-3-1-6(2-4-7)8(14)5-13/h1-4,8H,14H2 . Physical And Chemical Properties Analysis

The molecular weight of “2-Amino-2-(4-(trifluoromethyl)phenyl)acetonitrile” is 200.16 . It is a solid substance .科学研究应用

Organic Synthesis

Field

This compound is used in the field of Organic Synthesis .

Application

2-Amino-2-(4-(trifluoromethyl)phenyl)acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .

Method of Application

In the past decades, the conversion reactions of acetonitrile as a building block have become one of the most-attractive fields in organic synthesis . Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .

Results

The research progress involving acetonitrile in the past five years, covering both conventional synthesis methods and electrochemical synthesis . A detailed discussion of the substrate scope and mechanistic pathways is provided .

Polymer Science

Field

This compound is used in the field of Polymer Science .

Application

A new trifluoromethyl-substituted diamine monomer, 2,2-bis sulfone (II), was prepared through the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride and 4,4’-sulfonyl diphenol in the presence of potassium carbonate, followed by catalytic reduction with hydrazine and Pd/C .

Method of Application

Novel fluorinated polyimides Va–f having inherent viscosities ranging from 0.74 to 1.14 dL/g were synthesized from the diamine II with various aromatic dianhydrides via thermal imidization of poly (amic acid) .

Results

The result of this application is the creation of novel fluorinated polyimides with inherent viscosities ranging from 0.74 to 1.14 dL/g .

Organic Semiconductor

Field

This compound is used in the field of Organic Semiconductor .

Application

2-Amino-2-(4-(trifluoromethyl)phenyl)acetonitrile was used in the preparation of a cyano-substituted distyrylbenzene derivative, which is a novel n-type organic semiconductor .

Method of Application

The compound was used in the synthesis of 1,4-bis[2-cyano-2-(4-(trifluoromethyl)phenyl)vinyl]benzene . This process involved the use of 2-Amino-2-(4-(trifluoromethyl)phenyl)acetonitrile as a key intermediate .

Results

The result of this application is the creation of a novel n-type organic semiconductor .

Voltage-Gated Sodium Channel Research

Field

This compound is used in the field of Voltage-Gated Sodium Channel Research .

Application

Scn2a encodes the voltage-gated sodium channel NaV1.2, a main mediator of neuronal action potential firing . The current paradigm suggests that NaV1.2 gain-of-function variants enhance neuronal excitability, resulting in epilepsy, whereas NaV1.2 deficiency impairs neuronal excitability, contributing to autism .

Method of Application

The compound is used in the study of the effects of NaV1.2 gain-of-function and deficiency .

Results

The research contributes to the understanding of the role of NaV1.2 in neuronal excitability and its implications in epilepsy and autism .

Organic Solvent

Field

This compound is used in the field of Organic Solvent .

Application

2-Amino-2-(4-(trifluoromethyl)phenyl)acetonitrile is commonly used as an organic solvent . It is a small polar molecule and has a high relative permittivity (εr = 36), which is conducive to the dissociation of ion pairs into free ions .

Method of Application

The bond dissociation energy D (H-CH2 CN) equals 4.03 ± 0.09 eV, and D (CH3-CN) equals 5.36 ± 0.03 eV . Furthermore, the methyl proton of acetonitrile is faintly acidic with pKa = 31.3 in DMSO . This means that acetonitrile can be deprotonated to form a nucleophile, and the nitrogen with lone pair electrons can also act as a nucleophile .

Results

The result of this application is the creation of a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .

Organic Synthesis Building Block

Field

This compound is used in the field of Organic Synthesis Building Block .

Application

Acetonitrile is commonly used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .

Method of Application

The conversion reactions of acetonitrile as a building block have become one of the most-attractive fields in organic synthesis . Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features .

安全和危害

The safety information for “2-Amino-2-(4-(trifluoromethyl)phenyl)acetonitrile” indicates that it is a potentially dangerous substance. The hazard statements include H302, H312, H315, H318, H332, H335 . These codes indicate that the substance may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may be harmful if inhaled .

属性

IUPAC Name |

2-amino-2-[4-(trifluoromethyl)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2/c10-9(11,12)7-3-1-6(2-4-7)8(14)5-13/h1-4,8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNINJDSNBGQKDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C#N)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601246655 | |

| Record name | α-Amino-4-(trifluoromethyl)benzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601246655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-(4-(trifluoromethyl)phenyl)acetonitrile | |

CAS RN |

167024-67-1 | |

| Record name | α-Amino-4-(trifluoromethyl)benzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=167024-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Amino-4-(trifluoromethyl)benzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601246655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Chlorobutyl)-1lambda6-naphtho[1,8-CD]isothiazole-1,1(2H)-dione](/img/structure/B168933.png)

![2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B168938.png)

![3-[4-(Methylthio)phenoxy]propionic acid](/img/structure/B168948.png)

![N-[(3s)-2-Oxotetrahydrofuran-3-Yl]hexanamide](/img/structure/B168961.png)